(3-(Benzyloxy)prop-1-en-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Benzyloxy)prop-1-en-2-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to a prop-1-en-2-yl chain, which is further substituted with a benzyloxy group. The presence of both the boronic acid and the benzyloxy group makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)prop-1-en-2-yl)boronic acid typically involves the reaction of benzyloxy-substituted alkenes with boron-containing reagents. One common method is the hydroboration of benzyloxy-substituted alkenes followed by oxidation to yield the desired boronic acid. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydroboration step .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Benzyloxy)prop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to ensure the stability of the boronic acid group .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
(3-(Benzyloxy)prop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-(Benzyloxy)prop-1-en-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts. The benzyloxy group can also participate in π-π interactions, enhancing the compound’s binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Phenylprop-1-en-1-yl)boronic acid: Similar in structure but lacks the benzyloxy group, making it less versatile in certain reactions.
Pinacol boronic esters: These compounds are widely used in organic synthesis but have different reactivity profiles compared to (3-(Benzyloxy)prop-1-en-2-yl)boronic acid.
Uniqueness
The presence of both the benzyloxy and boronic acid groups in this compound provides a unique combination of reactivity and stability. This makes it a valuable intermediate in various synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions .
Eigenschaften
Molekularformel |
C10H13BO3 |
---|---|
Molekulargewicht |
192.02 g/mol |
IUPAC-Name |
3-phenylmethoxyprop-1-en-2-ylboronic acid |
InChI |
InChI=1S/C10H13BO3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,12-13H,1,7-8H2 |
InChI-Schlüssel |
XHXKMMZZJKPSIV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C)COCC1=CC=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.